molecular formula C18H16ClN3O3 B4903636 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole

3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole

Cat. No.: B4903636
M. Wt: 357.8 g/mol
InChI Key: GXMKPVZHMNBOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound featuring a pyrrolidine ring, a chlorophenyl group, and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorophenyl-1,2-oxazole intermediate, which is then coupled with a pyrrolidine derivative. The final step involves the formation of the second oxazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole rings or the pyrrolidine ring.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of multiple functional groups.

    2,2’-Bipyridyl: A symmetrical bipyridine used in various chemical applications.

Uniqueness

3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-9-14(20-24-11)16-3-2-8-22(16)18(23)15-10-17(25-21-15)12-4-6-13(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMKPVZHMNBOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.